molecular formula C7H7NO4 B6290051 2,6,N-Trihydroxy-benzamide CAS No. 35318-17-3

2,6,N-Trihydroxy-benzamide

Cat. No.: B6290051
CAS No.: 35318-17-3
M. Wt: 169.13 g/mol
InChI Key: VBPSEOFCRWRCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,N-Trihydroxy-benzamide is an organic compound characterized by the presence of three hydroxyl groups and an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,N-Trihydroxy-benzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6,N-Trihydroxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential as an inhibitor of photosynthetic electron transport in plants.

    Medicine: Research has explored its potential as an antiviral agent, particularly against hepatitis C virus protease.

    Industry: It is used in the development of herbicides and other agrochemicals.

Comparison with Similar Compounds

    3-Nitro-2,4,6-trihydroxybenzamide: Similar in structure but with a nitro group, it also inhibits photosynthetic electron transport.

    2,4,6-Trihydroxybenzoic acid: Lacks the amide group but shares the hydroxyl groups, used in similar applications.

    2,6-Dihydroxybenzamide: Similar structure but with fewer hydroxyl groups, used in different chemical reactions.

Uniqueness: 2,6,N-Trihydroxy-benzamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit photosynthetic electron transport and viral proteases makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,2,6-trihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPSEOFCRWRCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.